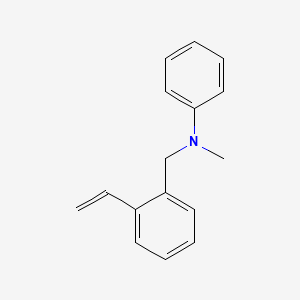

N-Methyl-N-(2-vinylbenzyl)aniline

Description

N-Methyl-N-(2-vinylbenzyl)aniline is a tertiary amine featuring a methyl group, a 2-vinylbenzyl substituent, and a phenyl ring. This compound is structurally versatile due to the reactive vinyl group and the aromatic system, enabling applications in organic synthesis, catalysis, and polymer chemistry. Its synthesis typically involves alkylation of N-methylaniline with 2-vinylbenzyl halides under basic conditions (e.g., NaH/THF), followed by purification via column chromatography . The vinyl group allows for further functionalization, such as cyclization or polymerization, making it valuable in constructing heterocycles or advanced materials.

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-[(2-ethenylphenyl)methyl]-N-methylaniline |

InChI |

InChI=1S/C16H17N/c1-3-14-9-7-8-10-15(14)13-17(2)16-11-5-4-6-12-16/h3-12H,1,13H2,2H3 |

InChI Key |

BNRIOEDODRWIEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1C=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Alkylation

The Mannich reaction is a classical method for introducing aminomethyl groups to aromatic systems. For N-Methyl-N-(2-vinylbenzyl)aniline, this approach involves a two-step sequence:

- Formation of the Mannich Base : Aniline reacts with formaldehyde and methylamine hydrochloride in the presence of acetic acid at 70–80°C to generate N-methylaniline.

- Benzylation : The intermediate N-methylaniline is treated with 2-vinylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the 2-vinylbenzyl group.

Key Data :

- Yield : 58–75% for analogous Mannich reactions.

- Purity : >90% after toluene extraction and pH adjustment.

- Side Products : Bisaniline byproducts (up to 20%) require separation via solvent partitioning.

Reductive Amination with Pt/C Catalysis

Reductive amination offers a one-pot route by condensing N-(2-vinylbenzyl)aniline with formaldehyde, followed by hydrogenation. A Pt/C-catalyzed protocol uses formic acid (HCO₂H) and phenylsilane (PhSiH₃) as reductants:

- Conditions : 80°C in toluene for 15 hours.

- Mechanism : The imine intermediate is reduced in situ, avoiding isolation.

Optimization Insights :

- Catalyst Loading : 0.1–0.3 mol% Pt/C minimizes side reactions.

- Yield : 85–93% for secondary-to-tertiary amine conversions.

- Limitations : Requires anhydrous conditions and inert atmosphere.

Copper-Catalyzed Coupling of Chlorobenzene Derivatives

Adapting the Hughes method (US2455931A), N-methylaniline is synthesized via CuCl₂-catalyzed reaction of chlorobenzene with methylamine. Subsequent alkylation with 2-vinylbenzyl bromide completes the synthesis:

- Conditions : 215–225°C under autogenous pressure.

- Yield : 75–93% for N-methylaniline.

- Challenges : High temperatures risk vinylbenzyl group decomposition.

Ni-Catalyzed Three-Component Coupling

A Ni-catalyzed reductive coupling enables direct assembly from aniline, formaldehyde, and 2-vinylbenzyl chloride:

- Reagents : Ni(COD)₂, dtbpy ligand, and MeOH as solvent.

- Yield : 70–82% with >20:1 selectivity over bis-alkylation.

- Advantages : Tolerates electron-rich and -poor anilines.

Trichlorosilane-Mediated Reductive Alkylation

Trichlorosilane (HSiCl₃) and tetramethylethylenediamine (TMEDA) facilitate direct alkylation of N-methylaniline with 2-vinylbenzaldehyde:

- Conditions : Dichloromethane, 36 hours at room temperature.

- Yield : 88–94%.

- Mechanism : TMEDA activates HSiCl₃, enabling hydride transfer to the imine.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-N-(2-vinylbenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: The vinyl group in this compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Vinylbenzyl halides, bases like potassium carbonate, solvents like dichloromethane or toluene.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-Methyl-N-(2-vinylbenzyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows it to participate in polymerization reactions, making it valuable in the production of specialty polymers.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other organic products. Its ability to undergo polymerization makes it useful in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-vinylbenzyl)aniline involves its ability to participate in various chemical reactions due to the presence of the vinyl and methyl groups. The vinyl group can undergo polymerization, while the methyl group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Bulky substituents (e.g., 2-vinylbenzyl, trimethylsilylmethyl) increase molecular weight and steric hindrance, impacting reactivity.

- Halogenated derivatives (e.g., bromo, chloro) enhance electrophilicity, facilitating cross-coupling reactions .

This compound

- Cyclization : The vinyl group enables intramolecular Heck reactions or radical cyclization to form carbazoles or chromenes.

- Polymerization: Acts as a monomer in styrenic polymers, incorporating amine functionality into polymer backbones.

N-Methyl-N-(trimethylsilylmethyl)aniline

- Radical Additions : Under Ir catalysis and visible light, reacts with α,β-unsaturated lactones/ketones to form tricyclic products (30–49% yield) or direct adducts (41–67% yield). Solvent (MeOH vs. CH₂Cl₂) significantly influences product distribution .

- Domino Reactions: Forms cis-annulated products with lactams, confirmed by coupling constants (³J = 7.9–8.1 Hz) .

N-Methyl-N-(2-bromotolyl)aniline

- Palladium-Catalyzed Cyclization : Converts to 3,9-dimethyl-9H-carbazole at 120°C in 62% yield, demonstrating utility in heterocycle synthesis .

N-Methyl-N-(pyrimidin-2-yl)aniline

- C–H Activation : Serves as a directing group in Cp*Co(III)-catalyzed amidation of indolines, achieving >80% yields .

Reaction Efficiency and Selectivity

| Reaction Type | Compound | Catalyst/Conditions | Yield | Selectivity Notes |

|---|---|---|---|---|

| Cyclization | N-Methyl-N-(2-bromotolyl)aniline | Pd nanoparticles, 120°C, 72 h | 62% | Exclusive carbazole formation |

| Radical Addition | N-Methyl-N-(trimethylsilylmethyl)aniline | [Ir(ppy)₂(dtbbpy)]BF₄, MeOH, 4.5 h | 49% | Ts-protected lactams preferred |

| C–H Amidation | N-Methyl-N-(pyrimidin-2-yl)aniline | Cp*Co(III), dioxazolone, rt | >80% | High regioselectivity at C7 |

| Alkylation | N-Methylaniline | n-BuLi, alkyl halides | 62–68% | Competing Wurtz coupling |

Contrasts :

- N-Methyl-N-(trimethylsilylmethyl)aniline favors radical pathways, whereas halogenated analogs (e.g., 2-bromo) undergo transition metal-catalyzed cyclization.

- Steric effects from the 2-vinylbenzyl group may limit catalytic accessibility compared to smaller substituents like pyrimidinyl.

Stability and Functional Group Compatibility

- Vinyl Group Stability : this compound’s vinyl moiety is susceptible to premature polymerization, requiring inert atmospheres during synthesis .

- Silicon-Based Stability : The trimethylsilyl group in N-Methyl-N-(trimethylsilylmethyl)aniline offers stability under radical conditions but hydrolyzes under protic conditions .

- Halogen Sensitivity : Bromo/chloro derivatives require careful handling to avoid undesired nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.